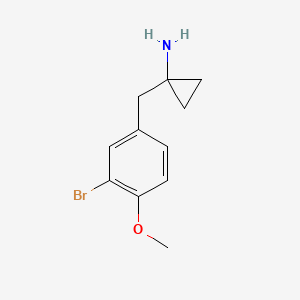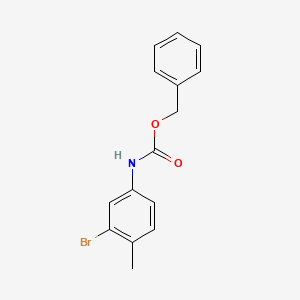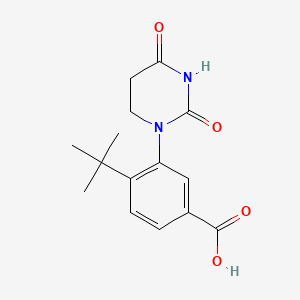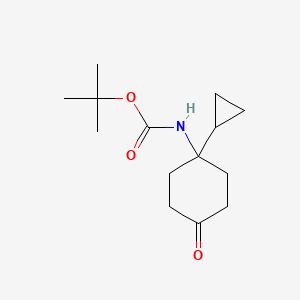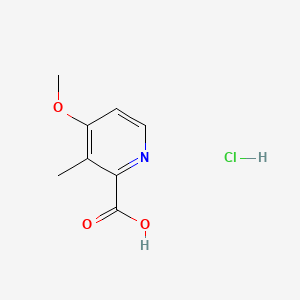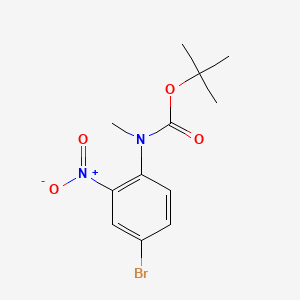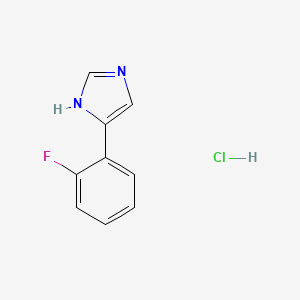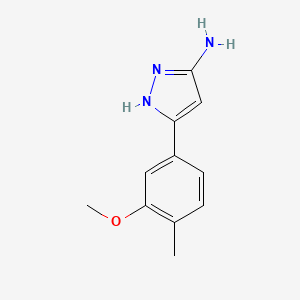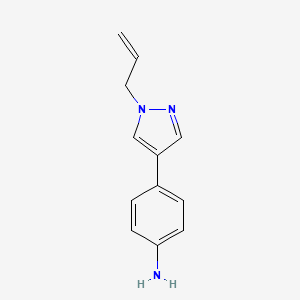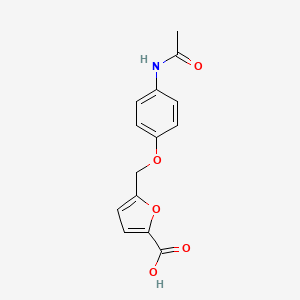
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-acetamidophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes involved in iron acquisition, which is crucial for bacterial survival and virulence . The compound’s structure allows it to form stable interactions with these enzymes, thereby disrupting their function and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Known for its antimycobacterial properties.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Used in various chemical syntheses.
Uniqueness
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetamido group allows for targeted interactions with biological molecules, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C14H13NO5 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
5-[(4-acetamidophenoxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-9(16)15-10-2-4-11(5-3-10)19-8-12-6-7-13(20-12)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
JOCAANAKZCRYPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



